

Physical and chemical properties of 2,4,5-Tribromothiazole

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Compound of Interest

Compound Name: **2,4,5-Tribromothiazole**

Cat. No.: **B1600981**

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An In-depth Technical Guide to **2,4,5-Tribromothiazole**: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Among these, the thiazole ring is a well-established "privileged scaffold," renowned for its presence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide focuses on a specific, highly functionalized derivative: **2,4,5-Tribromothiazole** (CAS No. 57314-13-3).[3][4] As a tribrominated heterocyclic compound, it represents a versatile and reactive building block. The strategic placement of three bromine atoms provides multiple reactive sites, enabling chemists to forge complex molecular architectures for applications ranging from novel pharmaceuticals to advanced materials.[5]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized understanding of **2,4,5-Tribromothiazole**'s properties, its anticipated reactivity based on expert analysis, its potential synthetic routes, and its critical applications as a key intermediate in the development of next-generation therapeutic agents and functional materials.[1][5]

PART 1: Core Physicochemical and Computational Properties

A foundational understanding of a molecule's physical and computational properties is paramount for its effective use in research and synthesis. While extensive experimental data for **2,4,5-Tribromothiazole** is not widely published, we can consolidate known identifiers and supplement them with computational predictions and logical inferences from structurally similar compounds.

Key Identifiers and Physical Data Summary

The core data for **2,4,5-Tribromothiazole** is summarized below. It is noteworthy that while identifiers are well-established, specific experimental values for properties like melting and boiling points are not readily available in public literature, a common scenario for specialized research intermediates.^[6]

Property	Value	Source(s)
IUPAC Name	2,4,5-Tribromothiazole	[4]
Synonyms	2,4,5-Tribromo-1,3-thiazole	[3][4]
CAS Number	57314-13-3	[3][4][5][6][7][8]
Molecular Formula	C ₃ Br ₃ NS	[3][4][5][7]
Molecular Weight	321.82 g/mol	[3][5]
Physical State	Solid (predicted), data not available	[6]
Solubility	Limited solubility in polar solvents (e.g., water); higher solubility in non-polar organic solvents (predicted based on structure)	[9]
Storage	Inert atmosphere, -20°C	[5]

Computational Chemistry Data

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.

Computational Descriptor	Value	Source(s)
Topological Polar Surface Area (TPSA)	12.89 Å ²	[3]
LogP (Octanol-Water Partition Coeff.)	3.4306	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	0	[3]

The high LogP value suggests significant lipophilicity, consistent with the presence of three bromine atoms, and supports the prediction of poor solubility in water but good solubility in organic solvents.[9] The low TPSA indicates a reduced likelihood of passive transport across polar membranes.

PART 2: Spectroscopic and Analytical Characterization

Direct empirical spectra for **2,4,5-Tribromothiazole** are not commonly published. However, based on its structure and established spectroscopic principles, we can reliably predict its spectral characteristics. This predictive analysis is a critical skill for researchers working with novel or specialized compounds.

Predicted Spectroscopic Signatures

- **¹H NMR Spectroscopy:** The thiazole core of **2,4,5-Tribromothiazole** is fully substituted with bromine atoms, meaning there are no protons attached to the ring. Consequently, a ¹H NMR spectrum of a pure sample would show no signals in the aromatic or heterocyclic regions,

providing a clean baseline for analyzing any proton-containing groups that might be added in subsequent reactions.

- ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring. Based on data from similar brominated thiazoles, the chemical shifts (δ) would likely appear in the approximate range of 110-155 ppm.[10] The carbon atom C2, situated between the nitrogen and sulfur atoms, would typically be the most deshielded.
- Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would reveal a highly characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), a molecule containing three bromine atoms will exhibit a distinctive isotopic pattern (M, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous confirmation of the compound's elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by vibrations characteristic of the thiazole ring and the carbon-bromine bonds. Key expected absorption bands include:
 - $\sim 1500\text{-}1650\text{ cm}^{-1}$: C=N stretching vibrations.[11]
 - $\sim 1300\text{-}1450\text{ cm}^{-1}$: Thiazole ring stretching modes.[12]
 - $\sim 500\text{-}700\text{ cm}^{-1}$: Strong absorptions corresponding to C-Br stretching vibrations.[11][13]

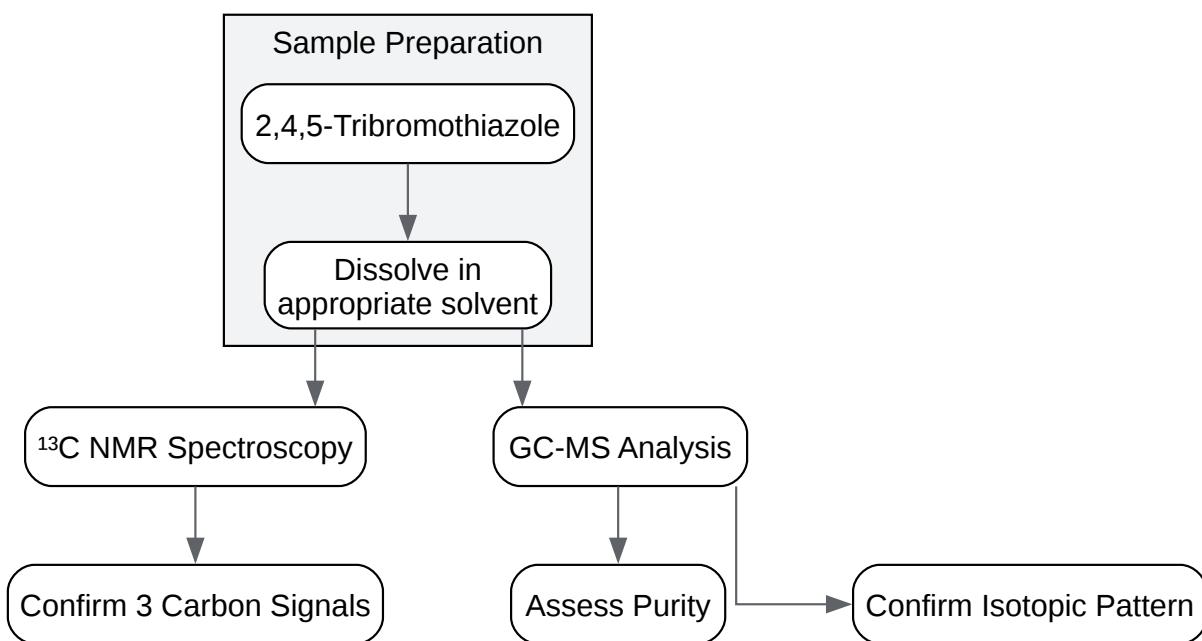
Experimental Protocol: General Analytical Workflow

A robust analytical workflow is essential to confirm the identity and purity of **2,4,5-Tribromothiazole** before its use in further applications.

- Sample Preparation: Dissolve approximately 1-2 mg of the compound in 1 mL of a suitable deuterated solvent (for NMR) such as Chloroform-d (CDCl_3) or in a volatile organic solvent (for GC-MS) like dichloromethane.
- NMR Analysis: Acquire ¹³C NMR spectra to confirm the presence of the three distinct carbon signals of the thiazole core.
- GC-MS Analysis:

- Inject the prepared solution into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Use a standard non-polar capillary column (e.g., DB-5ms).
- Employ a temperature program starting at ~100°C and ramping to ~280°C to ensure elution.
- Monitor the mass spectrometer for the characteristic isotopic cluster of the molecular ion to confirm identity and assess purity from the chromatogram.

Visualization: Analytical Workflow



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Caption: Workflow for analytical confirmation of **2,4,5-Tribromothiazole**.

PART 3: Chemical Reactivity and Synthetic Strategy

The synthetic utility of **2,4,5-Tribromothiazole** stems from the reactivity of its three carbon-bromine bonds. The electronic environment of each bromine atom is distinct, creating opportunities for regioselective functionalization, a cornerstone of modern synthetic chemistry.

Expertise & Experience: Understanding Reactivity

Drawing parallels with the well-studied 2,5-dibromothiazole, we can infer a hierarchy of reactivity for the C-Br bonds in **2,4,5-Tribromothiazole**.^[14] The C2 position of the thiazole ring is the most electrophilic due to the inductive effects of the adjacent sulfur and nitrogen atoms. This makes the C2-Br bond particularly susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The C5-Br and C4-Br bonds are generally less reactive, allowing for sequential, site-selective modifications. This differential reactivity is the key that unlocks the molecule's potential as a scaffold, enabling chemists to introduce different functional groups at specific positions to fine-tune the final product's properties.

Visualization: Reactivity Sites

Caption: Reactivity hierarchy of the C-Br bonds in **2,4,5-Tribromothiazole**.

Proposed Synthetic Protocol: Bromination of 2-Aminothiazole

While multiple synthetic routes are conceivable, a practical approach involves the bromination of a readily available thiazole precursor. The following is a representative, field-proven protocol for synthesizing brominated heterocycles, adapted for this specific target.

Objective: To synthesize **2,4,5-Tribromothiazole** from 2-aminothiazole via a Sandmeyer-type reaction followed by exhaustive bromination.

Step 1: Diazotization and Bromination at C2 (Sandmeyer Reaction)

- In a fume hood, cool a solution of 48% hydrobromic acid (HBr) in a three-neck flask to -5°C using an ice-salt bath.
- Slowly add 2-aminothiazole to the cold HBr with vigorous stirring.

- In a separate beaker, prepare a solution of sodium nitrite (NaNO_2) in water and cool it to 0°C.
- Add the cold NaNO_2 solution dropwise to the 2-aminothiazole mixture, maintaining the temperature below 0°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
- In a separate flask, dissolve copper(I) bromide (CuBr) in 48% HBr.
- Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N_2 gas) will be observed. Allow the reaction to warm to room temperature and stir for several hours. This will yield 2-bromothiazole.

Step 2: Exhaustive Bromination at C4 and C5

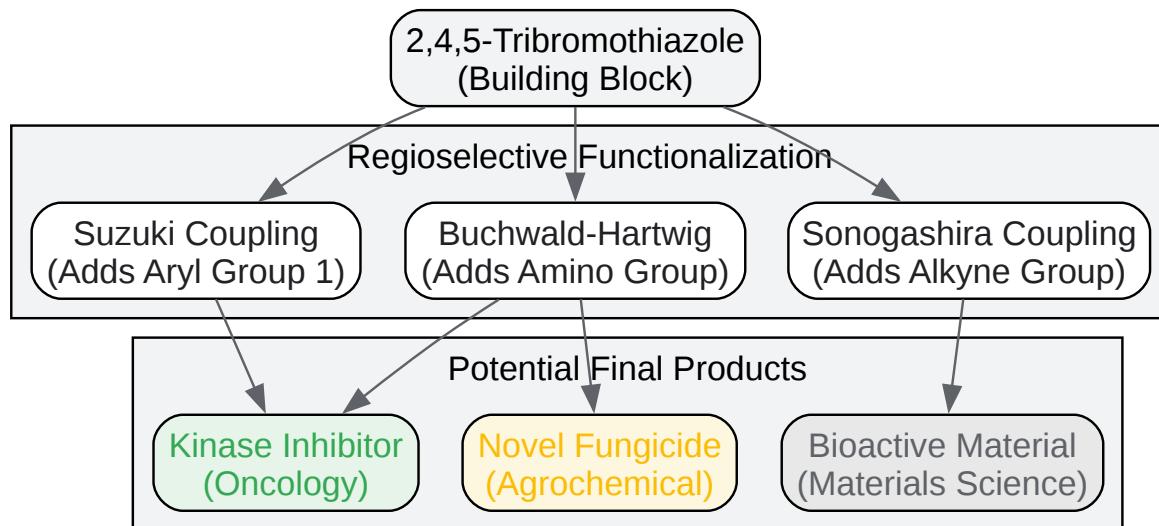
- Extract the 2-bromothiazole from the reaction mixture using an organic solvent like dichloromethane.
- Dry the organic extract and concentrate it under reduced pressure.
- Dissolve the crude 2-bromothiazole in a suitable solvent such as glacial acetic acid or chloroform.
- Slowly add at least two equivalents of elemental bromine (Br_2) to the solution. A Lewis acid catalyst, such as iron(III) bromide (FeBr_3), can be added to facilitate the electrophilic aromatic substitution.
- Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by GC-MS.
- Upon completion, cool the mixture and quench the excess bromine with a solution of sodium thiosulfate.
- Neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or recrystallization to yield **2,4,5-Tribromothiazole**.

PART 4: Applications in Research and Drug Development

The value of **2,4,5-Tribromothiazole** lies in its role as a versatile intermediate. Its bromine-rich structure is not only useful for creating flame retardants but is primarily leveraged in the synthesis of high-value bioactive molecules.^[5]

- Scaffold for Kinase Inhibitors: The 2,4,5-trisubstituted thiazole framework is a core component of many potent and selective protein kinase inhibitors, which are crucial in cancer therapy.^{[1][14]} By sequentially replacing the bromine atoms with various aryl and amino groups via cross-coupling chemistry, medicinal chemists can rapidly generate libraries of compounds to screen for inhibitory activity against specific cancer-related kinases.
- Precursor for Agrochemicals: The thiazole moiety is present in numerous fungicides and other crop protection agents. **2,4,5-Tribromothiazole** serves as a starting point for creating new agrochemicals with potentially improved efficacy and environmental profiles.^[5]
- Development of Novel Antimicrobials: The structural motif is also being explored for the development of new antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance.^[9]

Visualization: Pathway to High-Value Compounds



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Caption: Synthetic pathways from **2,4,5-Tribromothiazole** to diverse applications.

PART 5: Safety, Handling, and Storage

Trustworthiness: A Self-Validating System of Safety While the safety data sheet for **2,4,5-Tribromothiazole** lacks specific toxicological data, established best practices for handling halogenated heterocyclic compounds must be rigorously applied.^[6] To create a robust safety protocol, we supplement the available information with data from the structurally similar and well-characterized 2,5-Dibromothiazole, which is classified as a skin, eye, and respiratory irritant.^[15]

Hazard Identification

- Acute Effects: May cause skin, eye, and respiratory tract irritation.^[15] Ingestion and inhalation should be avoided.^[6]
- Chronic Effects: Data not available. Long-term exposure should be minimized.

Protocol for Safe Handling and Storage

- Engineering Controls: All handling of solid **2,4,5-Tribromothiazole** and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be immediately accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
 - Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges is required.
- Handling Procedures:

- Avoid creating dust.
- Use non-sparking tools and ground all equipment to prevent static discharge.
- Do not eat, drink, or smoke in the laboratory.
- Storage:
 - Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5]
 - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
 - Recommended storage temperature is -20°C for long-term stability.[5]

First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
- In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

2,4,5-Tribromothiazole is more than a simple chemical; it is a potent synthetic tool poised for significant impact in drug discovery and materials science. Its key value lies in the differential reactivity of its three bromine atoms, which provides a programmable scaffold for building molecular complexity. While publicly available data on its properties is limited, a deep understanding of heterocyclic chemistry allows for reliable prediction of its behavior and the

design of robust synthetic and analytical protocols. For researchers and developers, **2,4,5-Tribromothiazole** offers a gateway to novel kinase inhibitors, next-generation agrochemicals, and other high-value compounds, making it a crucial intermediate for future innovation.

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